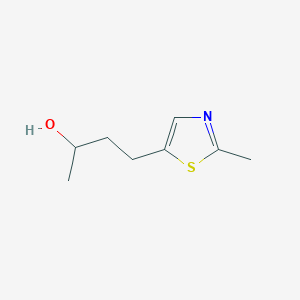
4-(2-Methylthiazol-5-yl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methylthiazol-5-yl)butan-2-ol is an organic compound with the molecular formula C8H13NOS It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylthiazol-5-yl)butan-2-ol typically involves the reaction of 2-methylthiazole with butan-2-ol under specific conditions. The process may include the use of catalysts and controlled temperature settings to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes, where the raw materials are reacted in large reactors. The conditions are optimized to maximize yield and minimize impurities. Techniques such as distillation and crystallization are often employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2-Methylthiazol-5-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions may involve the use of bases or acids to facilitate the reaction.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the thiazole ring .
Wissenschaftliche Forschungsanwendungen
4-(2-Methylthiazol-5-yl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-(2-Methylthiazol-5-yl)butan-2-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Thiazole: A simpler structure with similar properties.
2-Methylthiazole: Lacks the butan-2-ol group but shares the thiazole ring.
4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol: Another compound with a similar backbone but different functional groups.
Uniqueness: 4-(2-Methylthiazol-5-yl)butan-2-ol is unique due to the presence of both the thiazole ring and the butan-2-ol group, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C8H13NOS |
|---|---|
Molekulargewicht |
171.26 g/mol |
IUPAC-Name |
4-(2-methyl-1,3-thiazol-5-yl)butan-2-ol |
InChI |
InChI=1S/C8H13NOS/c1-6(10)3-4-8-5-9-7(2)11-8/h5-6,10H,3-4H2,1-2H3 |
InChI-Schlüssel |
GLPPVYKEOQSINC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(S1)CCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


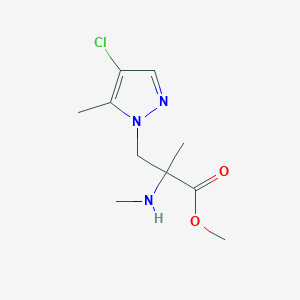

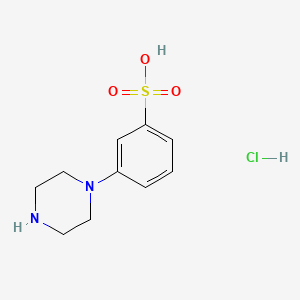
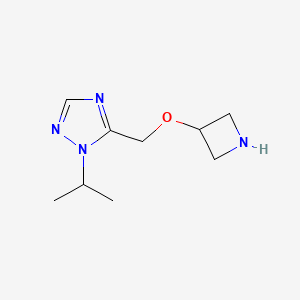
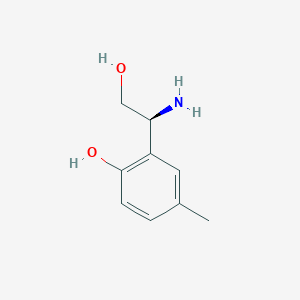
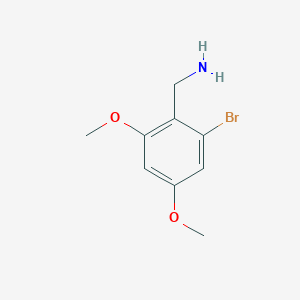
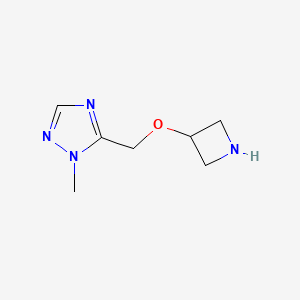
![5-[(Methylamino)methyl]pyridine-2-carbonitrilehydrochloride](/img/structure/B13622243.png)
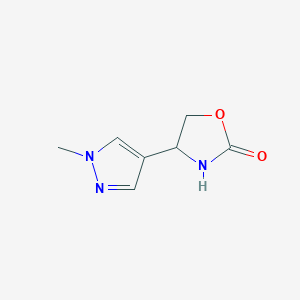
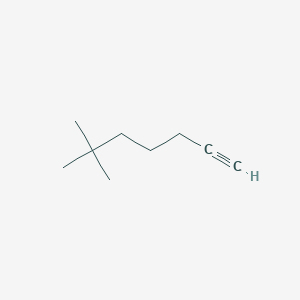
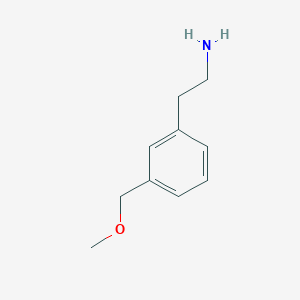
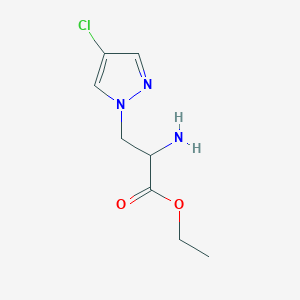
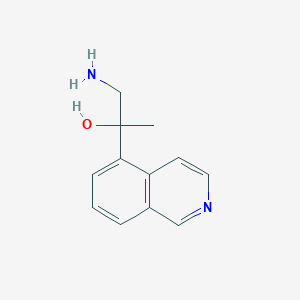
![2-[5-ethyl-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13622264.png)
